molecular formula C12H13NO3 B8699933 3-(2-Oxopiperidin-1-yl)benzoic acid

3-(2-Oxopiperidin-1-yl)benzoic acid

Cat. No.: B8699933
M. Wt: 219.24 g/mol
InChI Key: IIFNLBQLNLNLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxopiperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a piperidin-2-one (a six-membered lactam ring) substituted at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₃NO₃, with a molar mass of 219.24 g/mol. This structural motif is of interest in medicinal chemistry, particularly in the design of protease inhibitors and neuropharmacological agents due to the lactam ring’s resemblance to peptide bonds .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-(2-oxopiperidin-1-yl)benzoic acid

InChI

InChI=1S/C12H13NO3/c14-11-6-1-2-7-13(11)10-5-3-4-9(8-10)12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16)

InChI Key

IIFNLBQLNLNLDS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-(2-Oxopiperidin-1-yl)benzoic Acid

  • Structure : The 2-oxopiperidine group is attached at the 2-position of the benzoic acid ring.
  • Molecular Formula: C₁₂H₁₃NO₃ (same as the 3-substituted isomer).
  • Crystallographic studies suggest that positional isomerism influences hydrogen-bonding networks and solubility .

Heterocyclic Ring Variants

3-(2-Oxopyrrolidin-1-yl)benzoic Acid

  • Structure : Replaces the six-membered piperidin-2-one with a five-membered pyrrolidin-2-one ring.
  • Molecular Formula: C₁₁H₁₁NO₃.
  • Reduced hydrophobicity compared to the piperidinone analog, as evidenced by lower logP values .

4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic Acid

  • Structure : Incorporates a sulfonyl-linked 3-oxopiperazine ring at the 4-position.
  • Molecular Formula : C₁₁H₁₂N₂O₅S (MW = 284.29 g/mol).
  • Key Differences :
    • The sulfonyl group enhances electronegativity and may improve binding to charged residues in enzyme active sites.
    • The 3-oxopiperazine moiety introduces additional hydrogen-bonding sites, which could broaden pharmacological applications .

Functional Group Modifications

3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid

  • Structure: Features an amino-linked isobenzofuranone ring instead of a lactam.
  • Molecular Formula: C₁₅H₁₁NO₄.
  • Exhibits stronger π-π stacking interactions due to the planar aromatic system .

Comparative Data Table

Compound Name Substituent Position Heterocycle Molecular Formula Molar Mass (g/mol) Key Properties
3-(2-Oxopiperidin-1-yl)benzoic acid 3 Piperidin-2-one C₁₂H₁₃NO₃ 219.24 Meta-substitution enhances accessibility
2-(2-Oxopiperidin-1-yl)benzoic acid 2 Piperidin-2-one C₁₂H₁₃NO₃ 219.24 Ortho-substitution reduces solubility
3-(2-Oxopyrrolidin-1-yl)benzoic acid 3 Pyrrolidin-2-one C₁₁H₁₁NO₃ 205.21 Higher ring strain, lower logP
4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid 4 Piperazin-3-one C₁₁H₁₂N₂O₅S 284.29 Sulfonyl group improves electronegativity
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid 3 Isobenzofuran-3-one C₁₅H₁₁NO₄ 269.25 Rigid structure, strong π-π interactions

Research Findings and Implications

Positional Isomerism : The 3-substituted isomer exhibits superior pharmacokinetic properties compared to its 2-substituted counterpart due to reduced steric hindrance and improved hydrogen-bonding capacity .

Heterocycle Size: Piperidinone-based compounds (six-membered rings) generally show higher metabolic stability than pyrrolidinone analogs (five-membered), making them preferable for prolonged drug action .

Functional Group Impact : Sulfonyl-containing derivatives (e.g., 4-[(3-oxopiperazin-1-yl)sulfonyl]benzoic acid) demonstrate enhanced binding affinity in enzyme inhibition assays, likely due to polar interactions .

Crystallographic Insights: Compounds like 3-[(3-oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid form stable crystal lattices via O–H···O and N–H···O hydrogen bonds, a trait exploitable in co-crystallization strategies for drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.